4-((2-(2-((3-Chloro-2-methylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
4-(2-((3-CHLORO-2-METHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C23H16Cl3N3O4 and a molecular weight of 504.761 g/mol . This compound is known for its unique structure, which includes multiple functional groups such as chloro, methyl, anilino, oxo, acetyl, and carbazono groups. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((3-CHLORO-2-METHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE involves several steps, each requiring specific reaction conditionsThe final step involves the formation of the carbazono group and the attachment of the phenyl 2,4-dichlorobenzoate moiety
Chemical Reactions Analysis
4-(2-((3-CHLORO-2-METHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-((3-CHLORO-2-METHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(2-((3-CHLORO-2-METHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-(2-((3-CHLORO-2-METHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE can be compared with other similar compounds, such as:
- 4-(2-((3-CHLORO-2-METHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-METHOXY-PHENYL 4-CHLOROBENZOATE
- 4-(2-((3-CHLORO-2-METHYLANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)-2-METHOXY-PHENYL 3-BROMOBENZOATE
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity
Properties
CAS No. |
477729-85-4 |
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Molecular Formula |
C23H16Cl3N3O4 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H16Cl3N3O4/c1-13-18(25)3-2-4-20(13)28-21(30)22(31)29-27-12-14-5-8-16(9-6-14)33-23(32)17-10-7-15(24)11-19(17)26/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI Key |
ASARIPFVLXWAQV-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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